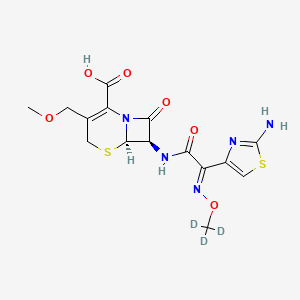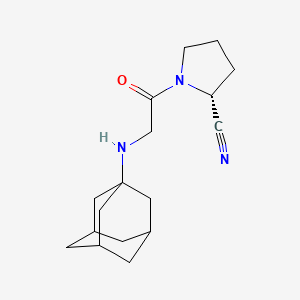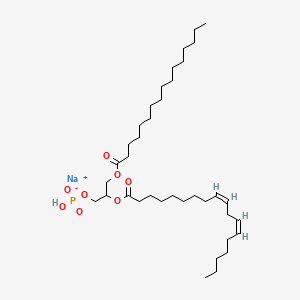
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate: is a complex organic compound with a unique structure that includes both unsaturated and saturated fatty acid chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate typically involves the esterification of glycerol with palmitic acid and linoleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the ester and phosphate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can target the phosphate group, converting it to a phosphite or phosphonate.
Substitution: The ester and phosphate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Phosphites, phosphonates, and reduced ester derivatives.
Substitution: Various substituted esters and phosphates.
Applications De Recherche Scientifique
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in cell membrane structure and function due to its amphiphilic nature.
- Investigated for its potential as a drug delivery agent, facilitating the transport of therapeutic molecules across cell membranes.
Medicine:
- Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications in treating various diseases.
- Potential use in the formulation of lipid-based drug delivery systems.
Industry:
- Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
- Employed in the food industry as an additive to improve texture and stability of products.
Mécanisme D'action
The mechanism of action of Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways:
Cell Membranes: The compound targets lipid bilayers, altering their physical properties.
Signal Transduction Pathways: By modifying membrane fluidity, it can affect the function of membrane-bound receptors and enzymes.
Transport Mechanisms: Enhances the transport of molecules across cell membranes, potentially improving the efficacy of drug delivery systems.
Comparaison Avec Des Composés Similaires
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(stearoyloxy)propyl Hydrogen Phosphate
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(oleoyloxy)propyl Hydrogen Phosphate
Comparison:
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate is unique due to the presence of both palmitic acid and linoleic acid chains, which provide a balance of saturated and unsaturated fatty acids. This combination can influence the compound’s physical properties, such as melting point and solubility, as well as its biological activity.
- Similar compounds with different fatty acid chains may exhibit variations in their amphiphilic properties, affecting their integration into cell membranes and their overall biological activity.
Propriétés
Formule moléculaire |
C37H68NaO8P |
|---|---|
Poids moléculaire |
694.9 g/mol |
Nom IUPAC |
sodium;[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C37H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b13-11-,18-17-; |
Clé InChI |
IYNPOFCKGPJAFU-DAOOIZRISA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




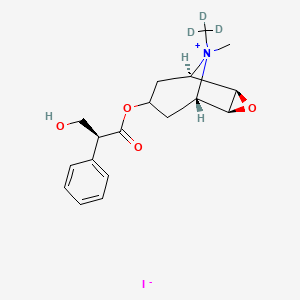


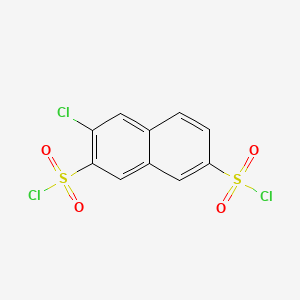
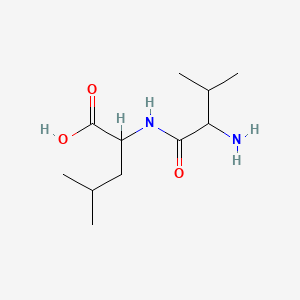
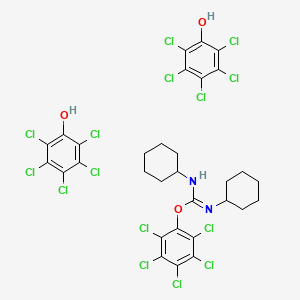
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
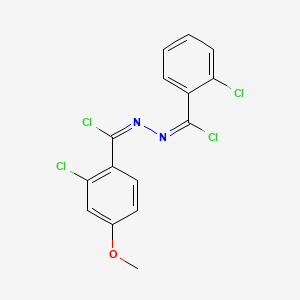
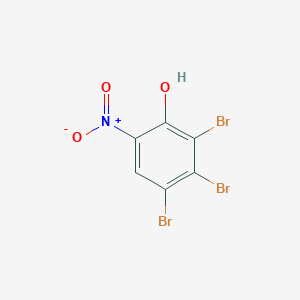
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
